Pentadecyl acetate
Overview
Description
Pentadecyl acetate is a long-chain fatty acid ester derived from pentadecanoic acid . It is a colorless liquid that is insoluble in water but dissolves readily in various organic solvents . It is used as a biochemical reagent and finds widespread applications in both scientific research and industrial sectors .
Synthesis Analysis
The synthesis of Pentadecyl acetate can be achieved through simple chemical transformations . It is based on 3-pentadecyl phenol, which is obtainable from a renewable resource, cardanol . The phenol is first converted to the acrylate, which is then sulfonated in a second step .Molecular Structure Analysis
The molecular formula of Pentadecyl acetate is C17H34O2 . It has a molecular weight of 270.45 .Physical And Chemical Properties Analysis
Pentadecyl acetate is a liquid at room temperature . It is insoluble in water but soluble in various organic solvents . The molecular weight of Pentadecyl acetate is 270.45 .Scientific Research Applications
Pentadecyl acetate is a chemical compound that finds widespread applications in both scientific research and industrial sectors . Its uses encompass the synthesis of diverse chemicals, incorporation as an additive in lubricants, and serving as a vital starting material for the production of surfactants, detergents, and related products .
Biochemistry and Physiology
Pentadecyl acetate has demonstrated potential applications in the realms of biochemistry and physiology . It can be used as a biological material or organic compound for life science related research .
Biochemical Assay Reagent
Pentadecyl acetate is a biochemical reagent that can be used in various biochemical assays . These assays are often used to study biological processes and functions.
Synthesis of Diverse Chemicals
Pentadecyl acetate can be used as a starting material for the synthesis of diverse chemicals . This makes it a valuable tool in the field of synthetic chemistry.
Additive in Lubricants
Pentadecyl acetate can be incorporated as an additive in lubricants . This can enhance the performance of the lubricants and extend their lifespan.
Production of Surfactants and Detergents
Pentadecyl acetate serves as a vital starting material for the production of surfactants, detergents, and related products . These substances have a wide range of applications, from household cleaning to industrial processes.
Safety And Hazards
properties
IUPAC Name |
pentadecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAIZLQILBFRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334842 | |
Record name | Pentadecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecyl acetate | |
CAS RN |
629-58-3 | |
Record name | Pentadecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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